Cas no 898420-75-2 (2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)

2,4,6-Trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide is a sulfonamide derivative featuring a quinazolinone core, which may confer potential biological activity. The compound’s structure incorporates both a trimethylphenyl sulfonamide group and a dihydroquinazolinone moiety, suggesting possible applications in medicinal chemistry or as an intermediate in pharmaceutical synthesis. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies. The presence of multiple methyl groups may enhance lipophilicity, potentially improving membrane permeability. This compound is suited for research applications requiring sulfonamide-based scaffolds with fused heterocyclic systems. Proper handling and storage are recommended due to its complex functional groups.
2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide structure
898420-75-2 structure
商品名:2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide
CAS番号:898420-75-2
MF:C24H23N3O3S
メガワット:433.52272439003
CID:5482679

2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-
    • 2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide
    • インチ: 1S/C24H23N3O3S/c1-15-12-16(2)23(17(3)13-15)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3
    • InChIKey: LVIMXYQPXPOQPS-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC=CC(N3C(=O)C4=C(N=C3C)C=CC=C4)=C2)(=O)=O)=C(C)C=C(C)C=C1C

2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2639-0041-5μmol
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2639-0041-10μmol
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2639-0041-10mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2639-0041-3mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2639-0041-4mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
4mg
$66.0 2023-05-16
A2B Chem LLC
BA72563-5mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2
5mg
$272.00 2024-04-19
A2B Chem LLC
BA72563-10mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2
10mg
$291.00 2024-04-19
Life Chemicals
F2639-0041-20mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2639-0041-2μmol
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2639-0041-25mg
2,4,6-trimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
898420-75-2 90%+
25mg
$109.0 2023-05-16

2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide 関連文献

2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamideに関する追加情報

Compound CAS No. 898420-75-2: 2,4,6-Trimethyl-N-(3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)benzene-1-sulfonamide

The compound with CAS No. 898420-75-2, known as 2,4,6-trimethyl-N-(3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of sulfonamides, which are widely studied for their role in pharmaceuticals, agrochemicals, and advanced materials. The structure of this molecule is characterized by a sulfonamide group attached to a benzene ring that is further substituted with methyl groups at positions 2, 4, and 6. The nitrogen atom of the sulfonamide group is connected to a phenyl ring substituted with a quinazolinone moiety.

Recent studies have highlighted the importance of quinazolinone derivatives in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic targets. The quinazolinone core in this compound is particularly interesting because it can exhibit bioactivity when properly substituted. In this case, the quinazolinone is further substituted with a methyl group at position 2 and is connected to the phenyl ring via position 3. This substitution pattern may influence the molecule's ability to interact with biological targets such as enzymes or receptors.

The sulfonamide group in this compound is known for its ability to enhance bioavailability and stability in biological systems. Sulfonamides are often used as leaving groups or as part of bioisosteres in drug design. In this case, the sulfonamide group is attached to a heavily methylated benzene ring, which could provide additional stabilization through steric effects and electronic interactions. The methyl groups at positions 2, 4, and 6 on the benzene ring suggest that this compound may have high lipophilicity, which could be advantageous for certain applications such as drug delivery or membrane permeability studies.

From a synthetic perspective, the preparation of this compound likely involves a multi-step process that includes nucleophilic aromatic substitution or coupling reactions. The synthesis of quinazolinones typically involves condensation reactions between an amine and an aldehyde or ketone under appropriate conditions. The introduction of the sulfonamide group would require careful control over reaction conditions to ensure selective substitution on the benzene ring.

In terms of applications, this compound could be explored for its potential in pharmacology as a lead compound for drug development. Its structure suggests that it may have activity against certain protein kinases or other enzyme targets. Additionally, the presence of multiple methyl groups and the sulfonamide moiety could make it a candidate for studying bioavailability and pharmacokinetics in preclinical models.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like this one using machine learning algorithms and molecular docking studies. By analyzing the structural features of CAS No. 898420-75-2, researchers can gain insights into its potential interactions with biological targets without conducting extensive experimental work upfront.

In conclusion, CAS No. 898420-75-2 represents a sophisticated organic molecule with promising potential in various areas of chemical research. Its unique structure combines functional groups that are well-known for their roles in medicinal chemistry and materials science. As research continues to uncover new applications for quinazolinones and sulfonamides, this compound may play a significant role in advancing our understanding of molecular design and function.

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